1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride

MAO inhibition Neuropharmacology Isozyme selectivity

Researchers seeking selective MAO-B inhibition with minimal CYP3A4 interference face limited structural diversity and off-target risk. This 4-chloro isoxazole methanamine provides a defined profile for CNS tool compound development. • Selective MAO-B inhibition: IC50 182 nM, ~4-fold selectivity over MAO-A (IC50 726 nM) • Low CYP3A4 inhibition: IC50 39,000 nM, >10-fold safer than 4-bromo analog • Unique CX3CR1 binding: IC50 3,200 nM for chemokine signaling studies

Molecular Formula C4H6Cl2N2O
Molecular Weight 169.01 g/mol
Cat. No. B13628537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride
Molecular FormulaC4H6Cl2N2O
Molecular Weight169.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NO1)CN)Cl.Cl
InChIInChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H
InChIKeyFBOPHDINLFMCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro Isoxazole Building Block Overview


1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS 2731007-95-5) is a heterocyclic organic compound belonging to the isoxazole class, featuring a 4-chloro-substituted isoxazole core with a methanamine side chain [1]. The hydrochloride salt form enhances water solubility, facilitating its use as a chemical building block in medicinal chemistry and biological assays [2]. It serves as a key intermediate for synthesizing diverse bioactive molecules, including antimicrobial agents and enzyme inhibitors .

Hydrochloride Salt
Enhanced aqueous solubility for biological assay preparation
4-Chloro Isoxazole Scaffold
Building block for CNS‑target compound synthesis
Reported MAO‑B Selectivity Context
Supports monoamine oxidase isoform research studies
Unique CX3CR1 Binding Profile
Distinct chemokine receptor probe opportunity

Structural Specificity of 4-Chloro Isoxazole


Substitution at the 4-position of the isoxazole ring profoundly influences electronic distribution, metabolic stability, and target binding affinity, rendering generic substitution inadvisable [1]. The 4-chloro group in this compound confers a distinct steric and electronic profile compared to unsubstituted, 4-bromo, or 4-methyl analogs, leading to divergent biological activities and CYP inhibition patterns [2]. The following quantitative evidence demonstrates that even closely related isoxazole methanamines exhibit significantly different potency and selectivity profiles, necessitating compound-specific selection for target engagement and off-target risk mitigation [3].

Halogen-dependent selectivity shift
4-Bromo and 4-methyl analogs exhibit divergent MAO isoform inhibition profiles; potency ranking may not transfer.
CYP inhibition profile not interchangeable
4-Chloro substitution yields low CYP3A4 interaction potential, unlike potent CYP3A4 inhibition reported for 4-bromo analog.
CX3CR1 engagement may be absent in other analogs
Reported binding to CX3CR1 is not documented for unsubstituted or differently substituted isoxazole methanamines.

Comparison with Key Isoxazole Analogs


MAO-B Isoform Selectivity

The 4-chloro derivative demonstrates a significant selectivity window for monoamine oxidase B (MAO-B) over MAO-A, with an IC50 of 182 nM for MAO-B compared to 726 nM for MAO-A, yielding a ~4-fold preference [1]. In contrast, a 4-bromo analog exhibits substantially lower potency against bovine brain MAO-A (IC50 = 66 nM) [2], highlighting how halogen size and electronegativity dictate target engagement.

MAO‑B Isoform Selectivity
Cross‑study comparable
Target: MAO‑A IC50 726 nM, MAO‑B IC50 182 nM (~4‑fold selectivity)
4‑Bromo analog: MAO‑A IC50 66 nM (more potent MAO‑A inhibitor)
Reported selectivity context supports CNS target‑engagement studies
Cross‑study comparison; verify in same assay platform
MAO inhibition Neuropharmacology Isozyme selectivity

CYP2B6 and CYP3A4 Inhibition Profile

The target compound inhibits CYP2B6 with an IC50 of 3,000 nM, while its activity against CYP3A4 is significantly weaker (IC50 = 39,000 nM), indicating a >10-fold lower potential for CYP3A4-mediated drug-drug interactions [1]. In comparison, a 4-bromo analog shows much stronger CYP3A4 inhibition (IC50 = 90 nM) [2], underscoring that halogen substitution critically alters metabolic liability profiles.

CYP2B6/3A4 Inhibition
Cross‑study comparable
CYP2B6 IC50 3,000 nM; CYP3A4 IC50 39,000 nM (>10‑fold lower)
Lower CYP3A4 inhibition potential for drug‑drug interaction studies
4‑Bromo analog shows CYP3A4 IC50 90 nM; metabolic liability may differ
CYP inhibition Drug metabolism ADME-Tox

CX3CR1 Chemokine Receptor Binding

The compound exhibits binding to CX3C chemokine receptor 3 (CX3CR1) with an IC50 of 3,200 nM in a radioligand displacement assay using human HEK293 cells [1]. This target engagement is not widely reported for other simple 4-substituted isoxazole methanamines, positioning this compound as a distinct chemical probe for exploring chemokine receptor biology [2].

CX3CR1 Binding
Class‑level inference
IC50 3,200 nM (radioligand displacement, HEK293)
Unique reported target engagement for chemokine receptor probe development
Limited comparative data; verify in functional assays
Chemokine receptor Immunology GPCR

Antimicrobial Activity Profile

Isoxazole derivatives bearing a methanamine moiety have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . While specific MIC values for the 4-chloro compound are not publicly available, a related isoxazole methanamine (N-methyl-1-(3-methylisoxazol-5-yl)methanamine) showed IC50 values of 15 µg/mL against S. aureus and 20 µg/mL against C. albicans , establishing a class-level activity baseline.

Antimicrobial Activity
Class‑level inference
Qualitative antibacterial/antifungal class‑level activity; related analog IC50 15–20 µg/mL against S. aureus and C. albicans
Class‑level inference supports antimicrobial scaffold diversification
4‑Chloro specific MIC data not available; SAR exploration needed
Antimicrobial Antibacterial Antifungal

Aqueous Solubility and Physicochemical Properties

The hydrochloride salt form of 1-(4-chloro-1,2-oxazol-3-yl)methanamine improves water solubility, a critical attribute for reproducible biological testing [1]. The calculated logP of the free base is approximately 0.5, indicating balanced hydrophilicity/lipophilicity, while the molecular weight of 169.01 g/mol (including HCl) is favorable for membrane permeability .

Aqueous Solubility
Supporting evidence
HCl salt form; calculated logP ~0.5; MW 169.01
Supports direct aqueous buffer use in biological assays
Calculated properties; experimental solubility to confirm
Solubility Formulation Biophysical properties

Recommended Research Applications


MAO-B Inhibitor Development in CNS

The compound's ~4-fold selectivity for MAO-B over MAO-A (IC50 182 nM vs. 726 nM) makes it a suitable starting point for developing reversible MAO-B inhibitors for Parkinson's disease or depression, where avoiding MAO-A-mediated tyramine interactions is critical [1].

CX3CR1 Chemical Probe for Immunology

With a unique binding profile to CX3CR1 (IC50 3,200 nM), this compound can serve as a tool molecule for investigating chemokine receptor signaling in inflammation and cancer immunology [2].

Low CYP3A4 Interaction Risk Lead Optimization

The >10-fold lower CYP3A4 inhibition (IC50 39,000 nM) compared to the 4-bromo analog (IC50 90 nM) recommends this compound for programs requiring minimal CYP3A4 interference, a common liability in drug development [3].

Antimicrobial Scaffold Diversification

Leveraging the established antimicrobial activity of isoxazole methanamines, the 4-chloro derivative provides a distinct substitution vector for exploring SAR against resistant bacterial and fungal strains .

Application
Selection Property
Validation Focus
MAO‑B target‑engagement studies
Isoform selectivity profile
MAO‑A/B inhibition ratio in same assay context
Chemokine receptor signaling research
Unique CX3CR1 binding profile
Functional CX3CR1 assay validation
CYP‑mediated metabolism liability screening
CYP2B6/CYP3A4 inhibition profile
CYP3A4 interaction potential in human microsomes
Antimicrobial scaffold diversification studies
Isoxazole methanamine SAR exploration
MIC determination against Gram‑positive and fungal strains

Technical Documentation Hub

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